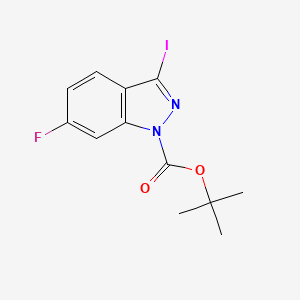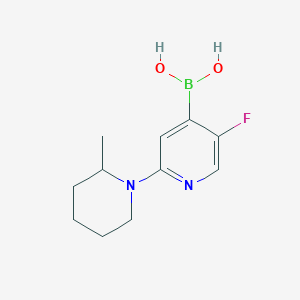
(5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methylpiperidinyl group. The combination of these functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Formation of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Substitution: The fluoro and methylpiperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
(5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of biological pathways and enzyme mechanisms, particularly those involving boronic acids.
Industry: The compound is used in the production of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition and molecular recognition. The compound can interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Fluoro-5-fluoroalkoxypyridines
- Pyrrolidine derivatives
- Other boronic acid derivatives
Comparison: (5-Fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluoro group and a methylpiperidinyl group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C11H16BFN2O2 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
[5-fluoro-2-(2-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-8-4-2-3-5-15(8)11-6-9(12(16)17)10(13)7-14-11/h6-8,16-17H,2-5H2,1H3 |
InChI Key |
RLNIASAEFIXVQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2CCCCC2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

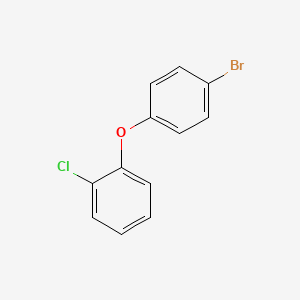
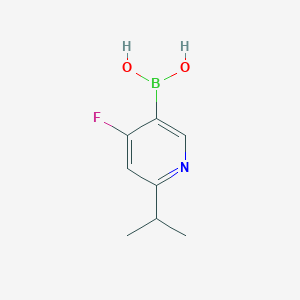
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)

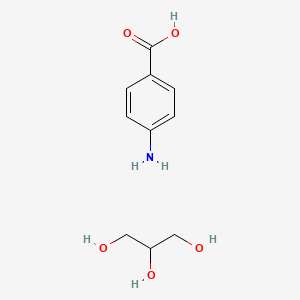
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)
![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
